molecular formula C11H10BrFO2 B2464550 Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate CAS No. 1620318-27-5

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B2464550
CAS No.: 1620318-27-5
M. Wt: 273.101
InChI Key: JXKLZKBJHDSCHN-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10BrFO2 It is a cyclopropane derivative that features a bromine and fluorine substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of cyclopropane derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced cyclopropane derivatives.

Scientific Research Applications

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets. The cyclopropane ring can also impart unique conformational properties that affect its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-15-10(14)11(4-5-11)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLZKBJHDSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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